

# Isoastragaloside IV: A Review of Its Long-Term Safety and Toxicological Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Isoastragaloside IV**

Cat. No.: **B2372309**

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the long-term safety and toxicity of a compound is paramount. This guide provides a comprehensive comparison of the available toxicological data on **Isoastragaloside IV** (AS-IV), a major active saponin from *Astragalus membranaceus*, with a focus on providing supporting experimental data and methodologies to aid in preclinical safety assessment.

**Isoastragaloside IV** is widely investigated for its potential therapeutic benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects. While generally considered to have a favorable safety profile, a thorough evaluation of its long-term toxicity is essential for its development as a potential therapeutic agent. This guide synthesizes the current knowledge on the acute, subchronic, reproductive, and genotoxic potential of AS-IV and compares it with other related compounds where data is available.

## Acute and Subchronic Toxicity

Acute toxicity studies are fundamental in determining the immediate adverse effects of a substance and establishing its median lethal dose (LD50). Subchronic studies, typically lasting up to 13 weeks, provide insights into the potential target organs for toxicity and help determine a No-Observed-Adverse-Effect-Level (NOAEL).

While a definitive LD50 for pure **Isoastragaloside IV** from a single, dedicated study is not readily available in the public domain, related studies on *Astragalus* extracts and derivatives of AS-IV suggest a low order of acute toxicity.

Table 1: Summary of Acute and Subchronic Toxicity Data for **Isoastragaloside IV** and Related Compounds

| Compound/<br>Extract                                              | Species | Route of<br>Administration | Duration | Key<br>Findings                                                                                       | Reference |
|-------------------------------------------------------------------|---------|----------------------------|----------|-------------------------------------------------------------------------------------------------------|-----------|
| Astragalus<br>Extract<br>Mixture<br>(HT042)                       | Rat     | Oral                       | Acute    | Approximate<br>Lethal Dose ><br>5000 mg/kg                                                            | [1]       |
| Astragalosidi<br>c Acid (LS-<br>102, a<br>derivative of<br>AS-IV) | Mouse   | Oral                       | Acute    | No mortality<br>or abnormal<br>changes at<br>5000 mg/kg                                               | [2][3]    |
| Isoastragalosi<br>de IV                                           | Rodents | Oral                       | 14 weeks | Nephrotoxicit<br>y and<br>hepatotoxicity<br>observed at<br>10 mg/kg/day                               | [4][5]    |
| Radix<br>Astragali<br>Extract                                     | Rat     | Intraperitonea<br>l        | 90 days  | Safe dosage<br>range: 5.7-<br>39.9 g/kg. No<br>distinct<br>toxicity or<br>side effects<br>observed.   | [6][7]    |
| Radix<br>Astragali<br>Extract                                     | Dog     | Intravenous                | 90 days  | Safe dosage<br>range: 2.85-<br>19.95 g/kg.<br>No distinct<br>toxicity or<br>side effects<br>observed. | [6][7]    |
| Astragalus<br>Extract                                             | Rat     | Oral                       | 13 weeks | NOAEL: 4000<br>mg/kg/day                                                                              | [1]       |

---

Mixture  
(HT042)

---

It is important to note the discrepancy in the findings regarding the subchronic toxicity of AS-IV. While a study on Radix Astragali extract indicated a very high safe dosage range, another report pointed to organ toxicity at a much lower dose of 10 mg/kg/day for AS-IV. This highlights the need for further well-controlled, long-term toxicity studies on the purified compound to establish a definitive NOAEL.

## **Experimental Protocol: 13-Week Oral Toxicity Study in Rats (General Protocol)**

This protocol is a generalized representation based on standard guidelines for subchronic toxicity studies.

[Click to download full resolution via product page](#)

Experimental workflow for a 13-week oral toxicity study.

## Reproductive and Developmental Toxicity

Investigating the potential effects of a compound on reproduction and development is a critical component of safety assessment, especially for drugs that may be used by women of childbearing potential.

Studies on **Isoastragaloside IV** have indicated some potential for reproductive and developmental toxicity at specific doses, although no teratogenic (causing birth defects) effects have been observed.

Table 2: Summary of Reproductive and Developmental Toxicity of **Isoastragaloside IV**

| Species | Route of Administration | Dosing Period                                                      | Key Findings                                                                                                                                 | Reference |
|---------|-------------------------|--------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rat     | Intravenous             | 4 weeks before mating, during mating, and until day 6 of gestation | Inhibitory effect on female fertility. No early embryonic developmental toxicity.                                                            | [8]       |
| Rat     | Intravenous             | Gestation days 15-21 and lactation days 1-21                       | No maternal toxicity at 0.25-1.0 mg/kg. At 1.0 mg/kg/day, significant delay in fur development, eye opening, and cliff parry reflex of pups. | [8]       |
| Rat     | Intravenous             | Gestation days 6-15                                                | Maternal toxicity at 1.0 mg/kg. Fetotoxic at doses $\geq$ 0.5 mg/kg. No teratogenic effects.                                                 | [5]       |
| Rabbit  | Intravenous             | Gestation days 6-18                                                | Fetotoxic at all tested doses (0.5, 1.0, 2.0 mg/kg). No teratogenic effects.                                                                 | [5]       |

These findings suggest that caution should be exercised with the use of **Isoastragaloside IV** during pregnancy. The observed developmental delays in pups occurred at doses that also

showed some maternal toxicity, which is an important consideration in risk assessment.

## Experimental Protocol: Fertility and Early Embryonic Development Study in Rats (General Protocol)

This protocol outlines the key stages of a study designed to assess the effects of a substance on male and female fertility and early embryonic development.



[Click to download full resolution via product page](#)

Workflow for a fertility and early embryonic development study.

## Genotoxicity

Genotoxicity assays are performed to detect the potential of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer. Standard genotoxicity testing includes an Ames test for bacterial gene mutations and an *in vitro* chromosomal aberration assay in mammalian cells.

Currently, there is a lack of publicly available, specific genotoxicity data for pure **Isoastragaloside IV**. This represents a significant data gap in its safety profile.

## Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.



[Click to download full resolution via product page](#)

Workflow of the Ames test for mutagenicity.

## Comparison with Other Astragalus Saponins

A direct comparative study on the long-term toxicity of different individual astragalosides (e.g., Astragaloside I, II, III, and IV) is not readily available. One study did compare the anti-inflammatory effects of total astragalus saponins (AST) with AS-IV and found that AST had a

broader inhibitory effect on certain inflammatory pathways, suggesting that the combined action of different saponins may be more effective than AS-IV alone in some contexts. However, this study did not provide a toxicological comparison.

The lack of comparative toxicity data makes it difficult to definitively state whether AS-IV is more or less toxic than other related saponins from Astragalus.

## Conclusion and Future Directions

The available data suggests that **Isoastragaloside IV** has a low potential for acute toxicity. However, there are some concerns regarding its potential for reproductive and developmental toxicity at specific intravenous doses, and a report of nephrotoxicity and hepatotoxicity with subchronic oral administration warrants further investigation.

Key data gaps that need to be addressed to provide a complete long-term safety and toxicity profile for **Isoastragaloside IV** include:

- A definitive acute oral LD50 study in rodents.
- A comprehensive 13-week (or longer) subchronic oral toxicity study on pure **Isoastragaloside IV** to establish a clear NOAEL.
- A full battery of genotoxicity studies, including an Ames test and an in vitro chromosomal aberration assay.
- Direct comparative toxicity studies of **Isoastragaloside IV** with other major astragalosides.

Addressing these data gaps through rigorous, well-documented preclinical studies will be crucial for the further development of **Isoastragaloside IV** as a safe and effective therapeutic agent. Researchers and drug development professionals should prioritize these studies to ensure a complete understanding of the risk-benefit profile of this promising natural compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. oecd.org [oecd.org]
- 2. Pharmacokinetics Comparison, Intestinal Absorption and Acute Toxicity Assessment of a Novel Water-Soluble Astragaloside IV Derivative (Astragalosidic Acid, LS-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acute oral toxicity: Topics by Science.gov [science.gov]
- 4. fda.gov [fda.gov]
- 5. In Vivo Insights into the Role of Astragaloside IV in Preventing and Treating Civilization Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subchronic toxicity studies of Radix Astragali extract in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of astragaloside IV on the general and peripartum reproductive toxicity in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isoastragaloside IV: A Review of Its Long-Term Safety and Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2372309#confirming-the-long-term-safety-and-toxicity-of-isoastragaloside-iv>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)